2-(4-Benzylpiperazino)-3-chloronaphthoquinone
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Overview
Description
2-(4-Benzylpiperazino)-3-chloronaphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chloronaphthoquinone core. Naphthoquinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone typically involves a multi-step process. One common method starts with the chlorination of naphthoquinone to produce 3-chloronaphthoquinone. This intermediate is then reacted with 4-benzylpiperazine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazino)-3-chloronaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom in the naphthoquinone ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions result in the replacement of the chlorine atom with different functional groups.
Scientific Research Applications
2-(4-Benzylpiperazino)-3-chloronaphthoquinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone involves its interaction with cellular targets. The compound can inhibit enzymes involved in cellular respiration, leading to the generation of reactive oxygen species and subsequent cell death. It may also interact with DNA, causing damage and inhibiting cell proliferation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperazino)-1,4-naphthoquinone
- 2-(4-Benzylpiperazino)-3-bromonaphthoquinone
- 2-(4-Benzylpiperazino)-3-methylnaphthoquinone
Uniqueness
2-(4-Benzylpiperazino)-3-chloronaphthoquinone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The benzylpiperazine moiety also contributes to its distinct pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-chloronaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-19(21(26)17-9-5-4-8-16(17)20(18)25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYAJQFJXLQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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